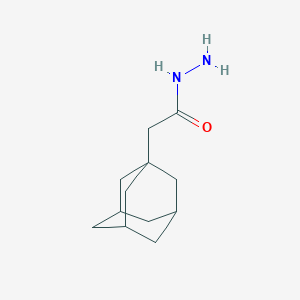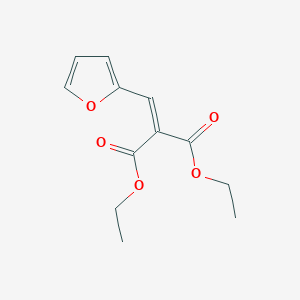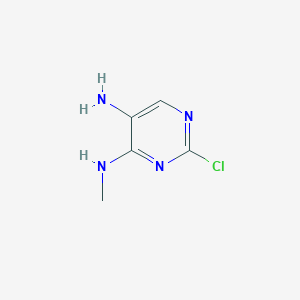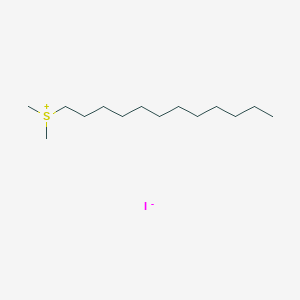
Sodium 3-aminobenzoate
説明
Sodium 3-aminobenzoate, also known as 3-Aminobenzoic acid sodium salt, is a compound with the molecular formula C7H6NNaO2 . It has an average mass of 159.118 Da and a monoisotopic mass of 159.029617 Da . It is used therapeutically in fibrotic skin disorders .
Molecular Structure Analysis
The molecular structure of Sodium 3-aminobenzoate consists of a benzene ring with an amino group (-NH2) and a carboxylate group (-COONa) attached . The carboxylate group is ionized, making the compound soluble in water.Chemical Reactions Analysis
Sodium 3-aminobenzoate, like other carboxylic acids, can undergo reactions such as esterification . For example, it can react with ethanol in the presence of a catalyst to form an ester .Physical And Chemical Properties Analysis
Sodium 3-aminobenzoate has a molecular weight of 159.12 g/mol .科学的研究の応用
Comprehensive Analysis of Sodium 3-Aminobenzoate Applications
Sodium 3-aminobenzoate, also known as m-aminobenzoic acid sodium salt, is a compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Building Block: Sodium 3-aminobenzoate serves as a versatile building block in pharmaceuticals due to its structural flexibility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for the development of a variety of novel molecules with potential therapeutic applications .
Anticancer Research: Compounds derived from Sodium 3-aminobenzoate have shown potential in anticancer research. They exhibit properties that could be leveraged in future clinical trials to target cancer cells and inhibit tumor growth .
Alzheimer’s Disease Therapy: Research indicates that Sodium 3-aminobenzoate derivatives may have applications in anti-Alzheimer’s therapies. These compounds could play a role in the development of treatments that mitigate the progression of this neurodegenerative disease .
Antimicrobial and Antiviral Agents: The antimicrobial and antiviral properties of Sodium 3-aminobenzoate make it a candidate for the development of new drugs to combat bacterial and viral infections .
Antioxidant Properties: Sodium 3-aminobenzoate derivatives have been observed to possess antioxidant properties, which are beneficial in protecting cells from oxidative stress and could be applied in treatments for various oxidative stress-related conditions .
Anti-inflammatory Applications: Due to its anti-inflammatory effects, Sodium 3-aminobenzoate could be used in the research and development of treatments for inflammatory diseases .
Local Anesthetics Development: The compound has been used in the design of benzoate compounds that act as local anesthetics. These are crucial for procedures that require temporary pain relief without affecting consciousness, such as in minor surgical operations .
Biochemical Research: Sodium 3-aminobenzoate is involved in biochemical research, particularly in studies related to enzyme activities and metabolic pathways. It serves as a substrate for specific enzymes, which is essential for understanding metabolic processes in organisms .
将来の方向性
The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.
作用機序
Target of Action
Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, Sodium 3-aminobenzoate acts on nerve endings and nerve trunks, making it an effective local anesthetic .
Mode of Action
Sodium 3-aminobenzoate interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate has been documented . Sodium 3-aminobenzoate is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .
Pharmacokinetics
The pharmacokinetics of Sodium 3-aminobenzoate is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of Sodium 3-aminobenzoate from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .
Result of Action
The result of Sodium 3-aminobenzoate’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzoate can be influenced by environmental factors. For instance, the pharmacokinetic parameters of Sodium 3-aminobenzoate, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.
特性
IUPAC Name |
sodium;3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUBXHVVWRFWJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-05-8 (Parent) | |
| Record name | Sodium 3-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40169362 | |
| Record name | Sodium 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17264-94-7 | |
| Record name | Sodium 3-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium 3-aminobenzoate in the study?
A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.
Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?
A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)



![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)



![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)


